molecular formula C24H27N5O3 B2962994 8-(4-ethoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946361-74-6

8-(4-ethoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2962994
CAS RN: 946361-74-6
M. Wt: 433.512
InChI Key: BOWHJBNNCVUCNG-UHFFFAOYSA-N
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Description

The molecule “8-(4-ethoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a complex organic compound. It contains several functional groups and rings, including an ethoxyphenyl group, a phenylbutan-2-yl group, and a tetrahydroimidazotriazine ring. The presence of these groups suggests that this compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the presence of the carboxamide group could make it susceptible to hydrolysis under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility, melting point, boiling point, and reactivity. Unfortunately, without specific experimental data, it’s difficult to provide a detailed analysis of these properties .

Scientific Research Applications

Heterocyclic Compound Synthesis

This compound is involved in the synthesis of novel heterocyclic compounds. For instance, it's used in the creation of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines which have shown potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Magnetic Behavior in Complexes

The compound plays a role in the formation of dendrimeric complexes, specifically in the synthesis of dendrimeric melamine cored [salen/salophFe(III)] and [salen/salophCr(III)] capped complexes. These complexes are notable for their magnetic behaviors (Uysal & Koç, 2010).

Antimicrobial Activities

The compound is instrumental in the synthesis of triazole derivatives which have been observed to exhibit antimicrobial activities. This underscores its potential in developing new antimicrobial agents (Bektaş et al., 2007).

Biological Activities in Hybrid Molecules

Research has been conducted on hybrid molecules containing this compound, particularly those with penicillanic acid or cephalosporanic acid moieties. These molecules have been investigated for their antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).

Anti-Influenza Virus Activity

Studies have shown that derivatives of this compound, specifically benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrate significant activity against the avian influenza virus, highlighting its potential in antiviral research (Hebishy et al., 2020).

Antitumor Applications

This compound has been used in the synthesis of antitumor imidazotetrazines, which have shown curative activity against certain types of leukemia (Stevens et al., 1984).

Antimicrobial and Photophysical Studies

New benzimidazole, benzoxazole, and benzothiazole derivatives of this compound have shown broad-spectrum antimicrobial activity and have been studied for their photophysical properties (Padalkar et al., 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Without specific data, it’s difficult to provide a detailed analysis of these aspects .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, stability, and possible uses in fields like medicine or materials science .

properties

IUPAC Name

8-(4-ethoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-3-32-20-13-11-19(12-14-20)28-15-16-29-23(31)21(26-27-24(28)29)22(30)25-17(2)9-10-18-7-5-4-6-8-18/h4-8,11-14,17H,3,9-10,15-16H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWHJBNNCVUCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC(C)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-ethoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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